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Cdc7-IN-1

Cdc7 Kinase Biochemical Potency IC50

Researchers requiring sustained Cdc7 inhibition post-washout face experimental failure with rapid-dissociating inhibitors. Cdc7-IN-1 solves this with documented slow off-rate kinetics. • Biochemical IC50: 0.6 nM at 1 mM ATP; antiproliferative IC50: 53.62 nM in Colo-205 cells • Slow off-rate (t1/2=197 min) sustains MCM2 phosphorylation suppression after compound washout • Co-inhibits CLK1/CLK2 (IC50 5.0/5.3 nM), enabling dual investigation of replication stress and pre-mRNA splicing • Metabolic stability: 67% parent remaining at 30 min in HLM, 58% in MLM; suited for acute in vivo PD studies

Molecular Formula C21H16ClN3O4
Molecular Weight 409.8 g/mol
Cat. No. B2601170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdc7-IN-1
Molecular FormulaC21H16ClN3O4
Molecular Weight409.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)NC4=CC=CC=C4Cl
InChIInChI=1S/C21H16ClN3O4/c1-2-28-21(27)17-18(26)16(10-12-11-24-19-13(12)6-5-9-23-19)29-20(17)25-15-8-4-3-7-14(15)22/h3-11,25-26H,2H2,1H3/b12-10+
InChIKeyMNEODYFHQBZJNQ-ZRDIBKRKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cdc7-IN-1: Slow Off-Rate Cdc7 Kinase Inhibitor Profile


Cdc7-IN-1 (Compound 13) is a highly potent, selective, and ATP-competitive inhibitor of the Cell Division Cycle 7 (CDC7) kinase, a key regulator of DNA replication initiation [1]. In biochemical assays with 1 mM ATP, Cdc7-IN-1 inhibits recombinant human CDC7 with an IC50 of 0.6 nM [1]. A hallmark of this compound, differentiating it from many earlier-generation CDC7 inhibitors, is its slow off-rate kinetics, which correlates with prolonged down-regulation of the target's downstream biomarker, phosphorylated MCM2 (pMCM2), in cellular assays [1].

Mechanism Slow off-rate Cdc7 kinase probe
Assay Context High-ATP biochemical potency retained
Protocol Pre-incubation-dependent binding mechanism
Research Model DNA replication stress and cell-cycle arrest studies

Why Cdc7 Inhibitors Are Not Interchangeable


The unique therapeutic window for targeting CDC7 is critically dependent on achieving sustained inhibition of its catalytic activity due to its low Km for ATP (~2.8 μM) [1]. Many first-generation CDC7 inhibitors, such as PHA-767491 and XL413, suffer from rapid off-rates or significant off-target activity (e.g., CDK9 or CK2 inhibition), which can lead to variable cellular efficacy and toxicity profiles [2]. Substituting Cdc7-IN-1 with these analogs risks experimental inconsistency because its slow dissociation kinetics and superior selectivity profile are essential for the sustained suppression of MCM2 phosphorylation and the subsequent induction of replication stress and cell death in sensitive cancer models [1].

Cdc7-IN-1 vs. XL413
XL413 shows limited cellular target engagement in most cancer lines; slow off-rate kinetics and cellular potency profiles may not transfer between these inhibitors.
Cdc7-IN-1 vs. TAK-931
TAK-931 is CLK-sparing with distinct time-dependent kinetics; co-inhibition of CLK1/2 by Cdc7-IN-1 may shift phenotypic readouts in splicing-related pathways.
Cdc7-IN-1 vs. Cdc7-IN-7c
Non-overlapping kinome selectivity fingerprints; off-target kinase context may differ in cell-based assay interpretations.

Cdc7-IN-1 Comparative Evidence


Biochemical Potency at Physiological ATP

Cdc7-IN-1 demonstrates a significantly lower IC50 for recombinant CDC7 kinase in vitro when compared to XL413, a common Cdc7 inhibitor tool compound [1]. Cdc7-IN-1 achieves an IC50 of 0.6 nM in the presence of a high, physiologically relevant ATP concentration of 1 mM [1]. In contrast, XL413 exhibits a higher IC50 of 3.4 nM under its standard assay conditions . This >5-fold difference in biochemical potency at high ATP concentrations is a critical differentiator for experiments designed to robustly inhibit CDC7 activity.

High-ATP Potency
Cross-study comparable
IC50 0.6 nM at 1 mM ATP vs. XL413 3.4 nM
Supports intracellular target-engagement review at physiological ATP.
30-min pre-incubation required for full potency.
Cdc7 Kinase Biochemical Potency IC50 ATP-competitive

Slow Off-Rate Kinetics vs. Compound 1b

A key differentiation for Cdc7-IN-1 is its slow dissociation (off-rate) kinetics, a property not shared by the dual Cdc7/CDK9 inhibitor PHA-767491 [1]. While PHA-767491 is a potent inhibitor (IC50 = 10 nM for Cdc7), it acts as a fast-off-rate inhibitor [2]. The slow off-rate of Cdc7-IN-1 directly correlates with a prolonged down-regulation of MCM2 phosphorylation in tumor cells, a critical pharmacodynamic marker for this pathway, suggesting a longer duration of action following compound washout or clearance [1].

Residence Time
Head-to-head
koff 3.5 × 10⁻³ min⁻¹ · t1/2 197 min
Supports sustained target-engagement study design after washout.
Compound 1b recovered full activity immediately upon dilution.
Cdc7 Kinase Slow Off-Rate Target Engagement Pharmacodynamics

Pre-Incubation Effect on Cdc7 Inhibition

Cdc7-IN-1 has been described as having 'excellent kinase selectivity' [1]. This is a critical distinction from the dual inhibitor PHA-767491, which potently inhibits both CDC7 (IC50 = 10 nM) and CDK9 (IC50 = 34 nM) [2]. Inhibition of CDK9 can lead to confounding effects on transcription and apoptosis that are independent of the CDC7 pathway, complicating the interpretation of results in studies focused specifically on DNA replication and replication stress. Cdc7-IN-1's cleaner selectivity profile makes it a more precise tool for dissecting CDC7-specific biology.

Pre-Incubation Shift
Head-to-head
>300-fold IC50 improvement with 30-min pre-incubation
Supports time-dependent inhibition protocol design.
191 nM without pre-incubation vs. 0.6 nM with pre-incubation.
Cdc7 Kinase Kinase Selectivity Off-target CDK9

Kinase Selectivity Profiling

The differentiated biochemical profile of Cdc7-IN-1 translates into robust cellular activity. The compound potently inhibits CDC7 activity in cancer cells, as evidenced by the downregulation of pMCM2, a direct substrate of CDC7, and effectively induces cell death [1]. This contrasts with many earlier inhibitors in the class which demonstrated poor cellular activity due to competition with high intracellular ATP concentrations [1]. The direct demonstration of target engagement and a clear functional consequence (cell death) in cancer cells provides a more reliable basis for cell-based experimental workflows compared to compounds with only weak or moderate cellular effects.

Kinase Selectivity
Cross-study comparable
7% of 121 kinases inhibited >50% at 0.1 µM
CLK co-inhibition may require pathway-specific review in phenotypic assays.
CLK1/2 within 9-fold; fingerprint distinct from XL413 and TAK-931.
Cellular Activity pMCM2 DNA Replication Cancer Cell Death

Cdc7-IN-1 Application Scenarios


Sustained Target Engagement in Washout Assays

Use Cdc7-IN-1 as the preferred chemical probe for investigating CDC7-specific functions in DNA replication initiation, origin firing, and the replication stress response. Its high selectivity and potency [1], particularly when contrasted with dual CDC7/CDK9 inhibitors like PHA-767491, ensure that observed cellular phenotypes—such as changes in pMCM2 levels, replication fork dynamics, or ATR pathway activation—are attributable to CDC7 inhibition with minimal confounding off-target effects on transcriptional regulation [2].

Cellular Profiling in Cdc7-Dependent Cancer Models

Employ Cdc7-IN-1 to establish robust pharmacodynamic assays for CDC7 target engagement. The compound's slow off-rate kinetics [1] allow for a sustained reduction in pMCM2 levels, a direct PD biomarker for CDC7 activity. This property is essential for validating ex vivo or in vitro PD models where sustained inhibition is needed to correlate with anti-proliferative or apoptotic outcomes, providing a clear advantage over fast-off-rate inhibitors like PHA-767491 [2].

Dual Cdc7/CLK Inhibition for Splicing and Replication Research

Use Cdc7-IN-1 in high-throughput or focused siRNA/CRISPR screens to identify genes and pathways that are synthetic lethal with CDC7 inhibition. The high cellular potency of Cdc7-IN-1 [1] ensures a strong selective pressure in these screens, increasing the signal-to-noise ratio for identifying genetic vulnerabilities. This application is critical for identifying biomarkers of response and resistance for next-generation CDC7-targeted therapies.

In Vivo Pharmacodynamic Studies with Optimized Metabolic Stability

Utilize Cdc7-IN-1 as a key reference compound in comparative studies with other cell cycle inhibitors (e.g., CDK4/6 or CDK1/2 inhibitors). Its distinct mechanism of blocking origin firing during S-phase, rather than G1/S or G2/M transitions, allows researchers to precisely map the functional consequences of inhibiting DNA replication initiation versus cell cycle checkpoint kinases. This is supported by its biochemical and cellular profile [1], which clearly separates it from earlier, less selective CDC7 inhibitors.

Application
Selection Property
Validation Focus
Washout and pulse-chase protocols
Slow off-rate kinetics
MCM2 phosphorylation persistence after compound removal
Cell-based Cdc7 dependency screens
Cellular antiproliferative potency
Colo-205 and Cdc7-addicted line panel response
Replication-splicing interface studies
CLK1/2 co-inhibition profile
SR protein phosphorylation and alternative splicing endpoints
Acute in vivo pharmacodynamic experiments
Liver microsome metabolic stability
MCM2 phosphorylation biomarker in tumor xenograft models
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